

# Application Note: Metabolic Profiling of INDY Mutant *Drosophila melanogaster*

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## Compound of Interest

Compound Name: INDY

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The I'm not dead yet (**INDY**) gene in *Drosophila melanogaster* encodes a plasma membrane transporter for Krebs cycle intermediates, with the highest affinity for citrate.[1][2] Reduction in **INDY** expression has been shown to extend lifespan in flies and worms by inducing a metabolic state similar to caloric restriction (CR).[1][3] This CR-like phenotype is characterized by a range of metabolic changes, including reduced lipid storage, altered glucose metabolism, and increased insulin sensitivity.[4][5] Consequently, **INDY** mutant flies serve as a powerful genetic model to study the mechanisms of aging and to identify therapeutic targets for age-related metabolic diseases. This application note provides detailed protocols for the metabolic profiling of **INDY** mutant flies, focusing on key parameters that are altered due to reduced **INDY** function.

## Core Metabolic Phenotypes of **INDY** Mutant Flies

Mutations in the **INDY** gene lead to a variety of metabolic alterations. A partial reduction in **INDY** expression can result in:

- **Decreased Triglyceride (TAG) Levels:** Lower **INDY** activity is associated with reduced synthesis and storage of lipids.[4]

- Altered Glucose Homeostasis: **INDY** mutants often exhibit changes in glucose metabolism and may show increased insulin sensitivity.[\[1\]](#)[\[2\]](#)
- Increased Mitochondrial Biogenesis: Reduced **INDY** expression can lead to an increase in the number of mitochondria.[\[3\]](#)[\[6\]](#)
- Reduced Weight Gain: These flies are often protected from diet-induced obesity.[\[4\]](#)

## Data Presentation: Comparative Metabolite Levels

The following table summarizes expected quantitative data from metabolic assays comparing wild-type (WT) and **INDY** mutant flies under normal dietary conditions. Values are presented as mean  $\pm$  standard deviation.

Metabolite	Wild-Type (WT)	INDY Mutant	Percentage Change
Triglycerides ( $\mu\text{g}/\text{mg}$ protein)	$150 \pm 15$	$90 \pm 12$	-40%
Glycogen ( $\mu\text{g}/\text{mg}$ protein)	$80 \pm 10$	$65 \pm 8$	-18.75%
Free Glucose ( $\mu\text{g}/\text{mg}$ protein)	$10 \pm 2$	$8 \pm 1.5$	-20%
Oxygen Consumption ( $\mu\text{l O}_2/\text{hr}/\text{fly}$ )	$1.2 \pm 0.2$	$1.5 \pm 0.3$	+25%

## Experimental Protocols

### Protocol 1: Quantification of Triglycerides (TAG)

This protocol outlines a colorimetric assay to measure total triglyceride content in whole-fly homogenates.

Materials and Reagents:

- Adult flies (e.g., 3-5 days old)

- Phosphate-buffered saline with 0.05% Tween 20 (PBST)
- Microcentrifuge tubes (1.5 mL)
- Homogenizer pestle and motor
- Water bath or heat block
- Triglyceride quantification kit (e.g., Stanbio Liquicolor Kit)
- Protein quantification kit (e.g., BCA Protein Assay Kit)
- Microplate reader

Procedure:

- **Sample Collection:** Collect 3-5 adult flies per replicate and freeze them in liquid nitrogen.
- **Homogenization:** Add 200 µL of cold PBST to the tube and homogenize the flies on ice.
- **Heat Inactivation:** Incubate the homogenate at 70°C for 10 minutes to inactivate lipases.
- **Centrifugation:** Centrifuge at 3,000 x g for 5 minutes at room temperature.
- **Supernatant Collection:** Transfer the supernatant to a new tube. This contains the triglycerides.
- **Protein Quantification:** Use a small aliquot of the supernatant to determine the total protein concentration, which will be used for normalization.
- **Triglyceride Assay:** Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves incubating a sample of the supernatant with a reagent that releases glycerol from triglycerides, which is then measured colorimetrically.
- **Data Analysis:** Calculate the triglyceride concentration based on a standard curve and normalize the values to the total protein content for each sample.

## Protocol 2: Quantification of Glycogen and Glucose

This protocol measures both free glucose and stored glycogen in whole-fly homogenates.

#### Materials and Reagents:

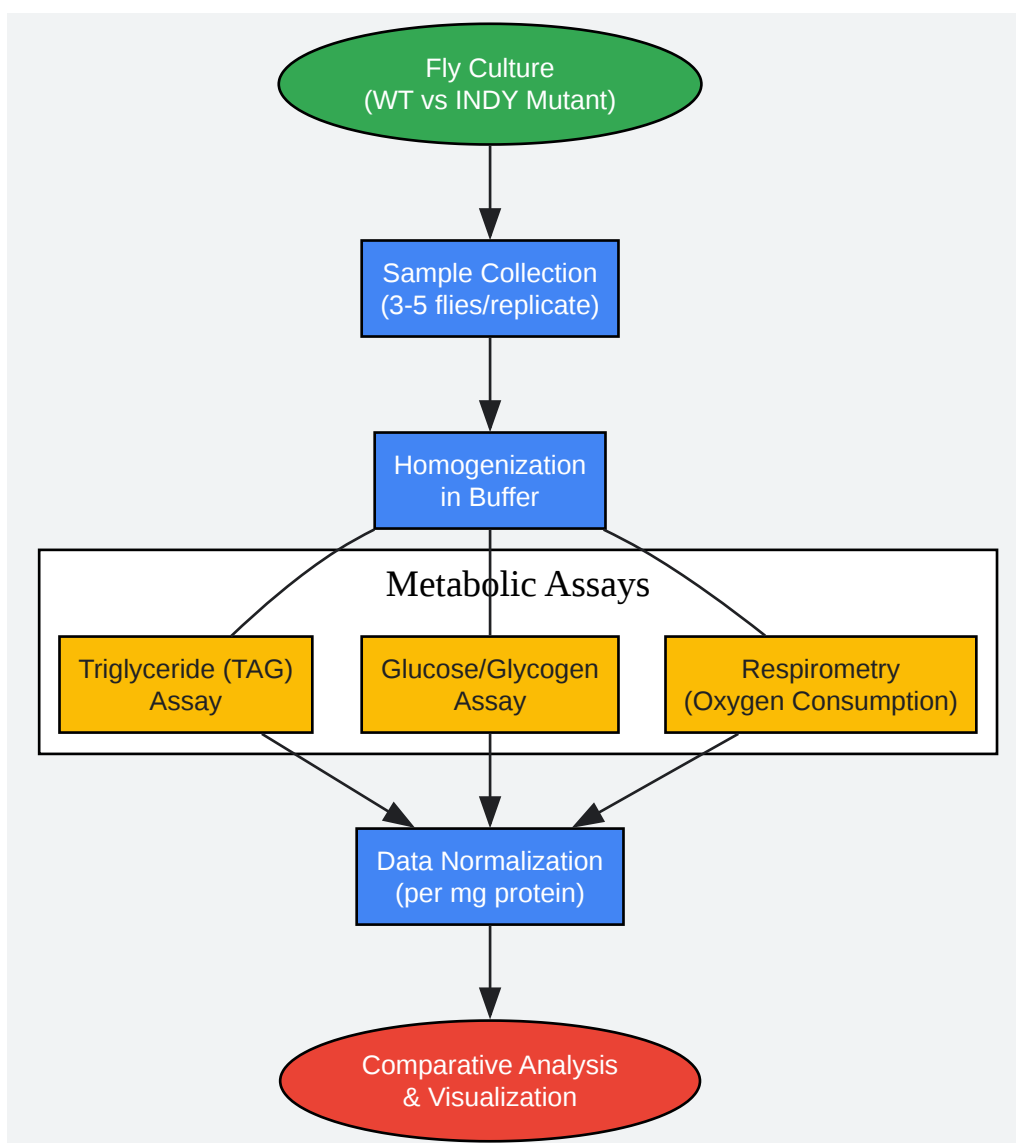
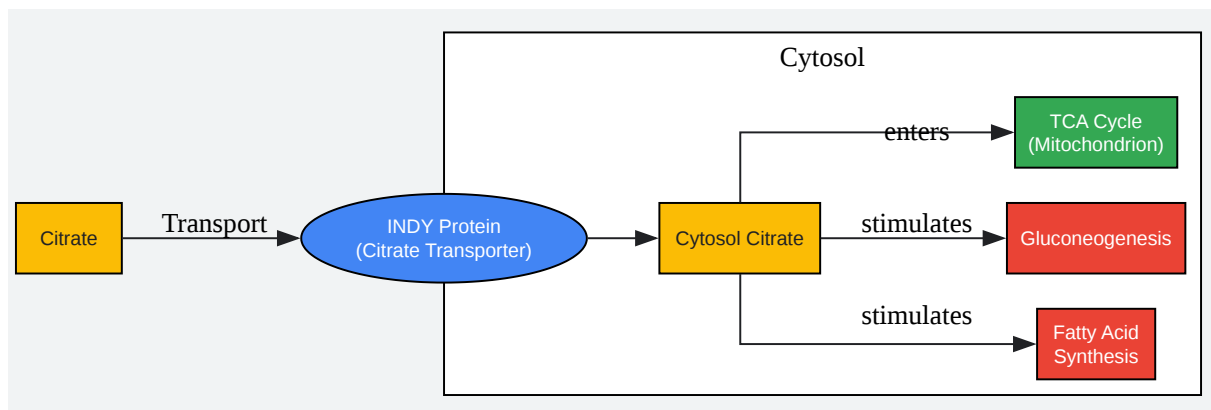
- Adult flies
- Homogenization buffer (e.g., 0.1 M HCl, pH 7.4, 0.1% Triton-X)
- Amyloglucosidase solution (for glycogen digestion)
- Sodium citrate buffer (0.2 M, pH 5.0)
- Glucose oxidase reagent
- Microplate reader

#### Procedure:

- **Sample Collection:** Collect 2-3 adult flies per replicate.
- **Homogenization:** Homogenize the flies in 100  $\mu$ L of homogenization buffer on ice.
- **Sample Splitting:** Divide the homogenate into two equal aliquots.
- **Glycogen Digestion (Total Glucose):** To one aliquot, add amyloglucosidase in sodium citrate buffer and incubate to break down glycogen into glucose.
- **Free Glucose:** The second aliquot is left untreated to measure the baseline free glucose.
- **Glucose Assay:** Add glucose oxidase reagent to both treated and untreated samples. This enzyme catalyzes a reaction that produces a colored product proportional to the glucose concentration.
- **Data Analysis:** Measure the absorbance and calculate the glucose concentration using a standard curve. To determine the glycogen concentration, subtract the free glucose value from the total glucose value. Normalize the results to the total protein content.[\[7\]](#)[\[8\]](#)

## Visualizations: Signaling Pathway and Experimental Workflow

Below are diagrams representing the metabolic influence of the **INDY** protein and a typical experimental workflow for metabolic profiling.



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